Butanoic acid, 3-phosphono-
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Overview
Description
3-Phosphonobutanoic acid is an organophosphorus compound characterized by the presence of a phosphonic acid group attached to a butanoic acid backbone
Preparation Methods
The synthesis of 3-phosphonobutanoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method is the dealkylation of dialkyl phosphonates using acidic conditions, such as hydrochloric acid, or employing the McKenna procedure, which involves a two-step reaction . Industrial production methods may vary, but they generally follow similar principles to ensure high yield and purity of the final product.
Chemical Reactions Analysis
3-Phosphonobutanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Phosphonobutanoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: It serves as a mimic of natural phosphonic acids, aiding in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which 3-phosphonobutanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of enzymes by mimicking the natural substrate, thereby blocking the enzyme’s active site and preventing its normal function . This mechanism is particularly useful in the development of drugs and therapeutic agents.
Comparison with Similar Compounds
3-Phosphonobutanoic acid can be compared with other similar compounds, such as:
Properties
CAS No. |
4422-66-6 |
---|---|
Molecular Formula |
C4H9O5P |
Molecular Weight |
168.08 g/mol |
IUPAC Name |
3-phosphonobutanoic acid |
InChI |
InChI=1S/C4H9O5P/c1-3(2-4(5)6)10(7,8)9/h3H,2H2,1H3,(H,5,6)(H2,7,8,9) |
InChI Key |
ZQKIEZGLXJMDRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC(=O)O)P(=O)(O)O |
Origin of Product |
United States |
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